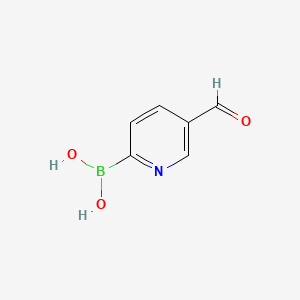

(5-Formylpyridin-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5-Formylpyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H6BNO3 . It is a type of boronic acid, which are organic compounds that are important in organic synthesis .

Synthesis Analysis

Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to prevent over-alkylation, which would lead to the formation of borinic, rather than boronic, esters .

Molecular Structure Analysis

The molecular structure of “(5-Formylpyridin-2-yl)boronic acid” consists of a pyridine ring with a formyl group at the 5-position and a boronic acid group at the 2-position . The molecular weight of this compound is 150.92800 .

Chemical Reactions Analysis

Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and a halide .

Applications De Recherche Scientifique

Synthesis of Novel Pyridines

(5-Formylpyridin-2-yl)boronic acid plays a crucial role in the synthesis of novel pyridines. A study outlined the use of halopyridinylboronic acids and esters, including 5-formylpyridin-2-yl variants, in the creation of new pyridine libraries through Suzuki cross-coupling reactions. These compounds were synthesized using a regioselective halogen–metal exchange and found to be effective in palladium-catalyzed coupling with aryl halides (Bouillon et al., 2003).

Suzuki Cross-Coupling Reactions

Another study explored the use of anisyl boronic acids, including 5-formylpyridin-2-yl variants, in Suzuki cross-coupling reactions. These reactions were used to generate 2-phenoxy-6-carbonylpyridines, demonstrating a potential route for the synthesis of sterically and electronically variable phenoxy-substituted imino- and methanamino-pyridines, useful in alkene polymerisation catalysis (Davies et al., 2008).

Boron-Based Macrocycle and Dendrimer Construction

A study highlighted the synthesis of boron-based macrocycles and dendrimers, demonstrating the utility of boronic acids like 5-formylpyridin-2-yl in constructing complex nanostructures. These macrocycles showed high diastereoselectivity, and their assembly did not interfere with functional groups such as amino or aldehyde, making them versatile for multicomponent assembly reactions (Christinat, Scopelliti, & Severin, 2007).

Fluorescence-based Analyte Detection

In a unique application, fluorinated boronic acid-appended benzyl bipyridinium salts derived from bipyridines, including 5-formylpyridin-2-yl variants, were synthesized for detecting diol-containing bioanalytes. These compounds were successful in differentiating various bioanalytes like glucose and dopamine via (19)F NMR spectroscopy, highlighting the potential of boronic acid derivatives in biosensing applications (Axthelm et al., 2015).

Synthesis of Aryl-Substituted Pyridines

5-Iodopyridines, closely related to 5-formylpyridin-2-ylboronic acid, were used in Suzuki–Miyaura coupling reactions to yield aryl-substituted pyridines. This method showed good tolerance to various functional groups, providing a pathway to synthesize functionalized arylpyridines of pharmacological interest (Karadeniz, Zora, & Kilicaslan, 2015).

Orientations Futures

Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, continue to be a topic of research due to their utility in organic synthesis . Future directions may include the development of new synthetic methods and applications, as well as further investigation into their physical and chemical properties .

Propriétés

IUPAC Name |

(5-formylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOXLPCTWDZMCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290726 |

Source

|

| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Formylpyridin-2-yl)boronic acid | |

CAS RN |

1310404-07-9 |

Source

|

| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)